Penicillin N, also known as Penicillin N, is a naturally occurring β-lactam antibiotic. It serves as a crucial intermediate in the biosynthesis of cephalosporins, a class of antibiotics widely used in medicine. Penicillin N is produced by various fungal species, including Cephalosporium acremonium and Streptomyces clavuligerus, and plays a key role in understanding the pathways and enzymes involved in β-lactam antibiotic production [, , , , , , , , , , , ].
Adicillin is classified under the beta-lactam antibiotics, specifically the penicillins. It is synthesized from natural penicillin precursors, which are produced by certain strains of the fungus Penicillium. The compound's development was part of efforts to enhance the effectiveness of traditional penicillins against resistant bacterial strains.
Adicillin is synthesized through acylation reactions involving 6-aminopenicillanic acid as a starting material. The synthesis typically follows these steps:
In industrial settings, fermentation processes are employed to produce precursors, which are subsequently chemically modified to yield Adicillin. These methods are designed to be cost-effective and environmentally sustainable, utilizing microbial strains that can efficiently produce the necessary intermediates.
Adicillin features a beta-lactam ring characteristic of penicillins, which is crucial for its antibacterial action. The molecular formula of Adicillin is C₁₆H₁₉N₃O₅S, with a molecular weight of approximately 357.4 g/mol.
Adicillin undergoes several chemical reactions that can modify its structure:
Key reagents used in these reactions include:
These reactions are typically conducted under controlled temperature and pH conditions to ensure high yields and desired product formation.
Adicillin exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Adicillin has significant applications in both clinical and research settings:
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